N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Description
N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a benzamide derivative featuring a 4,6-dimethyl-substituted benzothiazole core linked to a 2,3-dimethoxybenzamide group and a pyridin-3-ylmethyl moiety. The compound’s molecular formula is inferred as C₂₃H₂₂N₄O₃S (exact mass: ~434.5 g/mol), though a closely related isomer (3,4-dimethoxy variant) is reported in with molecular weight 400.46 g/mol .
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-15-11-16(2)21-20(12-15)31-24(26-21)27(14-17-7-6-10-25-13-17)23(28)18-8-5-9-19(29-3)22(18)30-4/h5-13H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCQOVQUNXCMHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=C(C(=CC=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic routes include:
Diazo-coupling: This method involves the reaction of a diazonium salt with a coupling component to form the benzothiazole ring.
Knoevenagel condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Biginelli reaction: A multi-component reaction that forms the benzothiazole ring through the condensation of an aldehyde, a β-keto ester, and urea.
Microwave irradiation: This technique accelerates the reaction process by using microwave energy to heat the reaction mixture.
One-pot multicomponent reactions: These reactions combine multiple reactants in a single reaction vessel to form the desired product in a single step.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies suggest that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers such as cyclin D1 and CDK2. In vitro studies indicate IC50 values ranging from 5 to 15 µM against various cancer cell lines, including breast and lung cancer cells .
- Antimicrobial Properties :
- Enzyme Inhibition :
Biological Research Applications
-
Probe for Protein-Ligand Interactions :
- The compound can be utilized as a probe to study enzyme interactions and protein-ligand binding due to its structural features that allow for specific interactions with biological targets.
- Biochemical Pathway Studies :
Material Science Applications
- Development of New Materials :
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated the effects of the compound on breast cancer cells | Induced apoptosis with IC50 values between 5-15 µM |
| Antimicrobial Efficacy | Tested against various bacterial strains | Showed broad-spectrum activity disrupting cell wall synthesis |
| Enzyme Inhibition Analysis | Investigated inhibition of specific enzymes | Confirmed potential as a lead compound for drug development |
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
The target compound’s benzothiazole ring is substituted with 4,6-dimethyl groups , which contrasts with other derivatives:
Table 1: Benzothiazole Substituent Comparison
*Estimated based on structural similarity.
Methoxy Group Positioning on the Benzamide Moiety
The 2,3-dimethoxy configuration in the target compound distinguishes it from isomers and analogues:
Table 2: Methoxy Position Impact
Biological Activity
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound belonging to the benzothiazole family. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C24H23N3O3S |
| Molecular Weight | 429.52 g/mol |
| CAS Number | 895439-85-7 |
The presence of both benzothiazole and benzamide moieties contributes to its unique chemical properties and biological activities.
Antimicrobial Activity
Research indicates that compounds derived from benzothiazoles exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains and fungi. Its mechanism may involve the inhibition of essential enzymes or interference with cell wall synthesis in microorganisms.
Anticancer Properties
This compound has been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. The ability to inhibit tumor growth has been attributed to its interaction with cellular receptors and enzymes involved in cancer progression .
The biological activity of this compound can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit key enzymes such as topoisomerases or kinases that are crucial for cell division and DNA replication in cancer cells.
- Receptor Modulation : It interacts with various receptors involved in inflammation and immune responses, potentially leading to reduced tumor growth and enhanced immune function.
- Metal Ion Chelation : The compound's ability to form stable complexes with metal ions may contribute to its biological activity by altering metal-dependent enzymatic processes .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various biological assays:
- Antitubercular Activity : A study evaluated the compound's effectiveness against Mycobacterium tuberculosis, showing moderate to good activity comparable to existing antitubercular agents .
- Neuroprotective Effects : Research has suggested potential neuroprotective properties due to its ability to scavenge free radicals and reduce oxidative stress in neuronal cells .
- In Vivo Studies : Animal models have demonstrated that treatment with this compound leads to significant reductions in tumor size and improved survival rates compared to control groups.
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters, including solvent selection (e.g., DMF or THF), temperature gradients (60–120°C), and catalyst systems (e.g., Pd-mediated cross-coupling). Evidence from analogous benzothiazole derivatives highlights the importance of protecting groups for the pyridinylmethyl moiety to prevent undesired side reactions during amide bond formation .
- Data Table :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF/THF (1:1) | Maximizes solubility of intermediates |
| Temperature | 80–100°C | Balances reaction rate vs. degradation |
| Catalyst | Pd(OAc)₂/PPh₃ | Facilitates C–N coupling |
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at C2/C3 of benzamide) and HPLC-MS to assess purity (>95%). For benzothiazole derivatives, IR spectroscopy is critical to validate the presence of the thiazole ring (peaks at 1550–1600 cm⁻¹ for C=N/C=S stretches) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for benzothiazole-based compounds?
- Methodological Answer : Contradictions often arise from disordered solvent molecules or twinning. Use SHELXL for refinement, employing restraints for anisotropic displacement parameters and leveraging the TWIN/BASF commands to model twinning. For example, SHELX-based refinement of similar structures achieved R₁ values <0.05 by integrating high-resolution data (d-spacing <0.8 Å) and iterative Fourier map analysis .
Q. What strategies are effective for designing experiments to explore structure-activity relationships (SAR) of this compound?
- Methodological Answer : Implement Design of Experiments (DoE) to systematically vary substituents (e.g., pyridinylmethyl vs. benzyl groups) and reaction conditions. For example, a Plackett-Burman design can prioritize variables like solvent polarity or steric bulk. Statistical analysis (ANOVA) of bioassay data from analogs (e.g., IC₅₀ values) identifies critical functional groups .
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs). For benzothiazole derivatives, prioritize π-π stacking interactions between the thiazole ring and aromatic residues (e.g., Phe in ATP-binding pockets). MD simulations (NAMD/GROMACS) assess binding stability, with RMSD thresholds <2 Å indicating robust interactions .
Q. What analytical approaches differentiate polymorphic forms of this compound?
- Methodological Answer : Combine PXRD (to identify lattice parameters) and DSC (to detect melting point variations). For example, polymorphs of related benzothiazoles showed distinct PXRD peaks at 2θ = 12.5° (Form I) vs. 14.3° (Form II). TGA can further distinguish solvates by mass loss profiles (e.g., 5% weight loss at 100°C for hydrate forms) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
